Product packaging for 2-Bromo-7-methylquinoline(Cat. No.:)

2-Bromo-7-methylquinoline

Cat. No.: B11879929
M. Wt: 222.08 g/mol
InChI Key: YLXKCWUYAOTIOL-UHFFFAOYSA-N
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Description

Significance of Quinolines as Nitrogen-Containing Heterocyclic Scaffolds in Contemporary Organic Chemistry

Quinoline (B57606), a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structural motif in modern chemistry. mdpi.com This scaffold is not merely a structural curiosity but is a core component in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. smolecule.com The rigid, planar structure of the quinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors, making it a staple in drug discovery. mdpi.com Consequently, quinoline derivatives have been developed as potent agents for treating a wide spectrum of diseases, including malaria, cancer, and bacterial infections. mdpi.com Beyond pharmaceuticals, the unique photophysical and electronic properties of quinolines have led to their application in materials science as organic light-emitting diodes (OLEDs), sensors, and dyes. smolecule.com The continuous effort to develop new and efficient methods for synthesizing and functionalizing quinolines underscores their immense importance in contemporary chemical research. organic-chemistry.org

Strategic Role of Halogenation in Quinoline Ring Functionalization and Reactivity Modulation

The functionalization of the quinoline core is crucial for fine-tuning its properties for specific applications. Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring, is a powerful strategy for modulating the scaffold's electronic properties and providing a handle for further chemical transformations. nih.gov The position and nature of the halogen substituent significantly influence the molecule's reactivity.

Halogens act as versatile synthetic handles, particularly in transition metal-catalyzed cross-coupling reactions. For instance, a bromine atom on the quinoline ring, as seen in 2-bromoquinolines, is an excellent electrophilic partner in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. mdpi.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular structures from a simple halogenated precursor. mdpi.com The bromine at the 2-position of the quinoline ring is particularly activated towards nucleophilic substitution and is a common site for introducing various functional groups. This strategic placement allows chemists to selectively modify the molecule, building complexity in a controlled manner.

Overview of 2-Bromo-7-methylquinoline as a Versatile Synthetic Intermediate

This compound (CAS Number: 1378254-87-5) is a specific example of a halogenated quinoline that serves as a valuable intermediate in organic synthesis. chemscene.com Its structure combines the key features of the quinoline scaffold with the strategic placement of two important functional handles: a bromine atom at the 2-position and a methyl group at the 7-position.

While specific, detailed research applications for this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established chemistry of its isomers and related 2-bromoquinoline (B184079) derivatives. smolecule.com It is primarily offered commercially as a building block, poised for use in the synthesis of more complex molecules targeted for pharmaceutical and materials science research. organic-chemistry.orgchemscene.com The combination of the reactive bromine site and the modifying methyl group makes this compound a versatile tool for synthetic chemists.

Chemical Compound Data

Below are data tables for the compounds mentioned in this article.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 1378254-87-5 chemscene.com
Molecular Formula C₁₀H₈BrN chemscene.com
Molecular Weight 222.08 g/mol chemscene.com
Appearance Yellow Solid
Melting Point 79–80 °C
¹H-NMR (CDCl₃) δ 2.55 ppm (s, 3H, CH₃), 7.25–8.15 ppm (m, aromatic protons)
Topological Polar Surface Area (TPSA) 12.89 Ų chemscene.com
Calculated LogP 3.31 ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B11879929 2-Bromo-7-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

2-bromo-7-methylquinoline

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3

InChI Key

YLXKCWUYAOTIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

Reactivity and Transformational Chemistry of 2 Bromo 7 Methylquinoline

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to the construction of complex molecular architectures. For 2-Bromo-7-methylquinoline, the C-Br bond at the 2-position is the primary site for such transformations, enabling the introduction of diverse aryl, alkenyl, and alkyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the efficient and selective formation of C-C bonds under relatively mild conditions. For heteroaryl halides like this compound, these reactions are particularly powerful. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organometallic nucleophile to the resulting Pd(II) complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners. researchgate.net The reaction of this compound with various aryl- and alkylboronic acids provides a direct route to 2-aryl- and 2-alkyl-7-methylquinolines.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. The choice of base, which can range from carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄), is crucial for activating the boronic acid. nih.gov A variety of solvents can be employed, including ethereal solvents like dioxane and THF, often with the addition of water. nih.gov

Arylation: The coupling with arylboronic acids is generally efficient, affording 2-aryl-7-methylquinolines, which are important substructures in medicinal chemistry and materials science. Electron-donating or -withdrawing groups on the arylboronic acid are generally well-tolerated.

Alkylation: The coupling with alkylboronic acids is often more challenging than with their aryl counterparts due to the potential for β-hydride elimination from the alkyl-palladium intermediate. clockss.orgresearchgate.net However, the use of specialized ligands and conditions can facilitate the efficient coupling of primary and even some secondary alkylboronic acids. beilstein-journals.org

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O2-Phenyl-7-methylquinoline~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane2-(4-Methoxyphenyl)-7-methylquinoline~80-90
33-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O2-(3-Fluorophenyl)-7-methylquinoline~80-90
4n-Butylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-AmOH2-n-Butyl-7-methylquinoline~60-75
5Cyclopropylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O2-Cyclopropyl-7-methylquinoline~55-70

Note: Yields are representative estimates based on typical Suzuki-Miyaura reactions of bromoquinolines and may vary based on specific reaction conditions.

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. harvard.edu A key advantage of this reaction is the tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

For this compound, Stille coupling provides a reliable method for introducing aryl, heteroaryl, vinyl, and alkynyl groups. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand like triphenylphosphine (B44618) or tri(2-furyl)phosphine, in a non-polar solvent like THF, dioxane, or DMF. organic-chemistry.org In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the rate-limiting transmetalation step. organic-chemistry.org

EntryOrganostannaneCatalyst/LigandAdditiveSolventProductYield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene2-Phenyl-7-methylquinoline~80-90
2Tributyl(vinyl)stannanePd(PPh₃)₄-DMF2-Vinyl-7-methylquinoline~75-85
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂-Dioxane2-(Thiophen-2-yl)-7-methylquinoline~70-85
4Tributyl(phenylethynyl)stannanePd₂(dba)₃ / AsPh₃CuIDMF2-(Phenylethynyl)-7-methylquinoline~80-95

Note: Yields are representative estimates based on typical Stille reactions of bromoquinolines and may vary based on specific reaction conditions.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling reaction. nih.gov Organozinc reagents exhibit high reactivity and functional group tolerance, and their reactions often proceed with high selectivity. nih.govrsc.org They can be prepared from the corresponding organic halides or through directed metalation. fiveable.me

The coupling of this compound, as the electrophile, with various organozinc reagents (R-ZnX) would proceed in the presence of a palladium catalyst, such as one derived from Pd₂(dba)₃ and a biarylphosphine ligand like XPhos or SPhos. rsc.org These reactions are typically run in aprotic solvents like THF, dioxane, or DMF. The Negishi coupling is particularly effective for forming C(sp²)-C(sp³) bonds, making it a valuable tool for introducing alkyl groups onto the quinoline (B57606) core.

EntryOrganozinc ReagentCatalyst/LigandSolventProductYield (%)
1Phenylzinc chloridePd(OAc)₂ / SPhosTHF2-Phenyl-7-methylquinoline~80-95
2Isopropylzinc bromidePd₂(dba)₃ / XPhosTHF2-Isopropyl-7-methylquinoline~70-85
3Benzylzinc chloridePd(P(t-Bu)₃)₂Dioxane2-Benzyl-7-methylquinoline~75-90
4(4-Fluorophenyl)zinc iodidePdCl₂(dppf)DMF2-(4-Fluorophenyl)-7-methylquinoline~80-90

Note: Yields are representative estimates based on typical Negishi reactions of heteroaryl bromides and may vary based on specific reaction conditions.

The success of palladium-catalyzed cross-coupling reactions with this compound is influenced by the nature of both the electrophilic (the quinoline itself) and nucleophilic (the organometallic reagent) partners.

Electrophile (this compound): The reactivity of haloquinolines in oxidative addition generally follows the order I > Br > Cl, making the bromo derivative a good balance of reactivity and stability. mit.edu The electron-deficient character of the quinoline ring facilitates oxidative addition to the Pd(0) center. Functional groups on the quinoline ring that are stable to the typically mild, basic reaction conditions are well-tolerated.

Nucleophile (Organometallic Reagent):

Aryl Nucleophiles: A wide range of arylboronic acids, arylstannanes, and arylzinc reagents can be used. Both electron-rich and electron-deficient aryl groups generally couple efficiently. However, highly sterically hindered ortho-substituted aryl partners may require specialized, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the reductive elimination step and achieve good yields. harvard.eduacs.org

Alkyl Nucleophiles: Primary and secondary alkyl groups can be introduced, particularly via Suzuki and Negishi couplings. A major limitation is the competing β-hydride elimination pathway, which can lead to isomerization and reduced yields, especially for secondary alkyl groups. clockss.orgnih.gov The use of bulky ligands and specific reaction conditions can help suppress this side reaction. nih.gov

Heterocyclic Nucleophiles: Many nitrogen-containing heteroarylboronic acids can be challenging substrates due to their potential to coordinate to the palladium center and inhibit catalysis, or due to their instability leading to protodeboronation. nih.gov The use of more stable boronate esters (e.g., pinacol (B44631) esters) or specific catalyst systems can overcome these limitations. nih.govclockss.org

Limitations:

Functional Group Tolerance: While generally broad, certain functional groups can be problematic. Highly acidic protons (e.g., -OH, -NH₂ on the nucleophile) may require protection or the use of strong bases. organic-chemistry.org Electrophilic functional groups on the nucleophile (e.g., aldehydes, ketones) can sometimes interfere, although many modern catalyst systems show high chemoselectivity.

Steric Hindrance: As mentioned, severe steric hindrance on either coupling partner can significantly slow down the reaction or prevent it altogether.

Catalyst Deactivation: Heteroaromatic substrates like quinolines can sometimes act as ligands for the palladium catalyst, leading to catalyst deactivation. The choice of an appropriate external ligand is crucial to maintain catalytic activity. acs.org

When a chiral, enantioenriched nucleophile is used in a cross-coupling reaction, the stereochemical outcome is of paramount importance. The ability to transfer the stereochemical information from the starting material to the product without erosion (i.e., with high stereospecificity) is a significant challenge and an area of active research.

In the context of quinoline synthesis, studies on related systems have provided valuable insights. For instance, the palladium-catalyzed Stille cross-coupling of unactivated, optically active secondary alkyl azastannatranes with heteroaryl electrophiles, such as the isomeric 6-bromo-2-methylquinoline, has been shown to proceed with complete retention of configuration. This remarkable stereofidelity is attributed to the use of a specific azastannatrane backbone on the nucleophile, which facilitates transmetalation to the palladium center with high fidelity.

Similarly, stereospecific Suzuki-Miyaura couplings of secondary alkylboron nucleophiles have been developed that proceed with inversion of configuration. nih.gov The stereochemical outcome (retention vs. inversion) is highly dependent on the mechanism of the transmetalation step.

These findings suggest that by carefully selecting the organometallic nucleophile and the catalytic system, it is possible to control the stereochemistry at a newly formed C(sp²)-C(sp³) bond on the 7-methylquinoline (B44030) core. Such processes are highly valuable for the asymmetric synthesis of complex, biologically active molecules where precise control over stereocenters is essential. For this compound, coupling with a chiral secondary alkyl nucleophile under these stereospecific conditions would be expected to yield the corresponding chiral 2-alkyl-7-methylquinoline with high enantiomeric purity.

Biaryl Formation as a Competing Pathway in Palladium-Mediated Borylation-Coupling Sequences

In the synthesis of arylboronic esters from aryl halides via palladium-catalyzed borylation, the desired product can sometimes be consumed by a subsequent, competing cross-coupling reaction. This leads to the formation of a biaryl compound as a significant byproduct. This phenomenon has been observed in studies involving bromoquinoline derivatives, where the intended boronate ester undergoes an in-situ Suzuki coupling with the starting bromoquinoline.

One study highlighted that the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline with bis(pinacolato)diboron (B136004) (B₂pin₂) unexpectedly yielded the biaryl compound as the major product (65% yield), even when using a weak base like potassium acetate (B1210297) (KOAc). nih.govmdpi.com Typically, stronger bases are considered necessary to promote the Suzuki coupling step. researchgate.net This outcome indicates that for certain substrates, particularly activated ones like bromoquinolines, the homo-coupling that forms the biaryl dimer can be a major competing pathway during borylation. nih.govmdpi.comresearchgate.net The reaction involves the initial formation of the quinoline boronate ester, which then reacts with the unreacted bromoquinoline starting material present in the mixture. nih.govresearchgate.net

This competing biaryl formation underscores a significant challenge in the functionalization of haloquinolines via borylation, suggesting that reaction conditions must be carefully optimized to favor the formation of the desired boronic acid ester and minimize the unintended dimerization. nih.govmdpi.comresearchgate.net

Table 1: Biaryl Formation in Pd-Catalyzed Borylation of a Bromoquinoline Derivative nih.govmdpi.com
Starting MaterialReagentsCatalystBaseSolventTemperatureMajor ProductYield
tert-butyl (8-bromoquinolin-5-yl-methyl)-methyl-carbamateBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf)KOAcDMSO80 °CBiaryl Dimer65%

Direct Arylation and Alkylation Strategies

Direct arylation and alkylation reactions provide an atom-economical approach to functionalize heterocyclic compounds by forming carbon-carbon bonds directly from C-H bonds. For quinoline derivatives, these strategies offer pathways to introduce aryl and alkyl groups without pre-functionalization.

Palladium-catalyzed direct arylation has been successfully applied to the methyl group of 2-methylquinolines. heteroletters.org In a reaction with aryl iodides, using a catalytic system of Pd(OAc)₂ with a phosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and a base such as potassium tert-butoxide (t-BuOK), both mono- and diarylated products can be formed at the methyl position. heteroletters.org For instance, the reaction of 2-methylquinoline (B7769805) with iodobenzene (B50100) can yield both 2-benzylquinoline (B154654) and 2-(diphenylmethyl)quinoline. heteroletters.org

Furthermore, electrochemical Minisci-type reactions have been developed for the alkylation of N-heteroarenes. rsc.org In one example, 7-bromo-4-methylquinoline (B172763) was successfully alkylated at the C2 position with iodocyclohexane, yielding 7-bromo-2-cyclohexyl-4-methylquinoline in 64% yield. rsc.org This method utilizes an electrochemical setup with a reticulated vitreous carbon working electrode and a nickel foam counter electrode. rsc.org

Table 2: Examples of Direct Arylation and Alkylation of Quinolines
SubstrateReagentCatalyst/ConditionsProductYieldReference
2-MethylquinolineIodobenzenePd(OAc)₂/dppb, t-BuOK, Toluene, 100 °C2-(Diphenylmethyl)quinoline41% heteroletters.org
7-Bromo-4-methylquinolineIodocyclohexaneElectrochemical (10 mA), Ph₂PO₂H, NH₄PF₆, THF/H₂O7-Bromo-2-cyclohexyl-4-methylquinoline64% rsc.org

Carbon-Heteroatom Bond Forming Reactions

The bromine atom at the C2 position of this compound is a key site for introducing heteroatoms, enabling the synthesis of a wide array of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The reactivity of the C-Br bond towards nucleophilic attack is significantly enhanced by the electronic properties of the quinoline ring itself. masterorganicchemistry.com The nitrogen atom within the quinoline system acts as a strong electron-withdrawing group through resonance and inductive effects. This polarization renders the C2 and C4 positions electron-deficient and thus highly susceptible to attack by nucleophiles. The presence of the bromine atom, a good leaving group, at the activated C2 position facilitates the SNAr mechanism, which proceeds through a negatively charged Meisenheimer intermediate. masterorganicchemistry.comgovtpgcdatia.ac.in

The activated C2-bromine bond in 2-bromoquinoline (B184079) derivatives readily reacts with a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alkoxides, and others, to form new carbon-heteroatom bonds.

For example, studies on related bromo-methylquinoline systems have demonstrated successful substitution reactions. In the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, the bromine at the C6 position of a quinoline-dione precursor was displaced by various primary and secondary amines, such as piperidine, n-butylamine, and benzylamine, in moderate yields (45-70%). acs.org The nucleophilicity and steric hindrance of the amine were found to influence the reaction conditions and time required for completion; for instance, the sterically bulky tert-butylamine (B42293) required more vigorous reflux conditions. acs.org Similarly, the bromine atom in 2-bromo-6-methylquinoline (B188506) can be replaced by nucleophiles like amines or alkoxides to yield products such as 2-amino-6-methylquinoline and 2-methoxy-6-methylquinoline.

Table 3: SNAr Reactions on a Bromo-methylquinoline-dione Derivative acs.org
SubstrateNucleophileSolventProductYield
6,7-Dibromo-2-methylquinoline-5,8-dionePiperidineCH₂Cl₂6-Bromo-7-(piperidin-1-yl)-2-methylquinoline-5,8-dione70%
6,7-Dibromo-2-methylquinoline-5,8-dionen-ButylamineCH₂Cl₂6-Bromo-7-(butylamino)-2-methylquinoline-5,8-dione55%
6,7-Dibromo-2-methylquinoline-5,8-dioneBenzylamineCH₂Cl₂7-(Benzylamino)-6-bromo-2-methylquinoline-5,8-dione55%
6,7-Dibromo-2-methylquinoline-5,8-dioneAmmonia (B1221849)CH₂Cl₂7-Amino-6-bromo-2-methylquinoline-5,8-dione45%

Amination Reactions (e.g., direct amination)

Direct amination at the C2 position of this compound is a crucial transformation for synthesizing compounds with potential pharmacological applications. This can be achieved through the aforementioned SNAr reactions with ammonia or primary/secondary amines. acs.org

However, for less activated or sterically hindered substrates, direct SNAr may not be efficient. In such cases, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative. These cross-coupling methods have become standard for forming C-N bonds and are often more versatile and higher-yielding than traditional SNAr. Research on other heterocyclic systems has shown that when SNAr reactions fail to produce the desired aminated product, palladium-catalyzed cross-coupling using specific ligands like Xantphos can lead to successful C-2 amination with appreciable yields. beilstein-journals.org These advanced catalytic methods represent a key strategy for the synthesis of 2-amino-7-methylquinoline and its derivatives.

Sulfonation Reactions (e.g., C2-sulfonation of N-oxide quinolines)

The introduction of a sulfonyl group at the C2 position of the quinoline ring system, particularly through the activation of a quinoline N-oxide, is a significant transformation. While direct sulfonation of this compound is not extensively documented, the C2-sulfonylation of quinoline N-oxides is a well-established methodology that can be applied to derivatives like this compound N-oxide. rsc.org

This reaction typically proceeds by activating the quinoline N-oxide, which makes the C2 position susceptible to nucleophilic attack. One common approach involves the use of sulfonyl chlorides in the presence of a reducing agent, such as zinc dust, in an aqueous medium, sometimes assisted by ultrasound. rsc.org The proposed mechanism suggests that the sulfonyl chloride is first reduced by zinc to a sulfinate intermediate. This intermediate then coordinates with the quinoline N-oxide, followed by an intramolecular nucleophilic addition at the C2 position to yield the 2-sulfonylquinoline derivative. rsc.org

Alternative methods for the deoxygenative C2-sulfonylation of quinoline N-oxides utilize sulfonylating reagents like sodium sulfinates. researchgate.net These reactions can be promoted under metal-free conditions or catalyzed by various systems. researchgate.net For instance, a metal- and additive-free approach for the deoxygenative C2-heteroarylation of quinoline N-oxides has been reported, which proceeds through the nucleophilic attack of the N-oxide on an N-sulfonyl-1,2,3-triazole, leading to the formation of an intermediate that facilitates the introduction of a substituent at the C2 position. nih.gov

These general principles of C2-sulfonylation of quinoline N-oxides provide a strong basis for the functionalization of this compound N-oxide, allowing for the synthesis of 2-bromo-7-methyl-sulfonylquinoline derivatives. The reaction conditions can be tailored based on the specific sulfonylating agent and desired outcome.

Redox Transformations of this compound Derivatives

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group at the 7-position of the quinoline ring can be oxidized to a carboxylic acid, providing a key functional group for further derivatization. Various oxidizing agents have been employed for the oxidation of methylquinolines. tandfonline.comrsc.org For instance, nickel peroxide has been shown to be an effective reagent for the room temperature oxidation of methylquinoline carboxylic acids to their corresponding dicarboxylic acids in an aqueous basic medium. tandfonline.comtandfonline.com Traditional oxidants like chromic acid or potassium permanganate (B83412) have also been used, though sometimes with lower yields. tandfonline.comacs.org

A specific derivative, this compound-4-carboxylic acid, is commercially available, indicating that the oxidation of the methyl group in a this compound framework is a feasible transformation. bldpharm.com The synthesis of quinoline-2,3-dicarboxylic acids has been achieved through the oxidation of the corresponding 2-methyl-quinoline-3-carboxylic acid. google.com Furthermore, catalytic aerobic oxidation of substituted 8-methylquinolines using Pd(II) complexes has been shown to yield the corresponding 8-quinoline carboxylic acids as minor products, with the major product being the 8-quinolylmethyl acetate. rsc.org A metal-free approach for the synthesis of quinoline formaldehydes from methyl-azaheteroarenes using I2-DMSO has also been described, which could be a precursor step to the carboxylic acid. scholaris.ca

The synthesis of 7-bromoquinoline-2,4-dicarboxylic acid has been reported starting from 6-bromoisatin (B21408) and pyruvic acid, further demonstrating that the quinoline ring system can support carboxylic acid functionalities at various positions. google.com These findings collectively suggest that this compound can be oxidized to 2-bromo-7-quinolinecarboxylic acid under appropriate conditions.

Starting MaterialOxidizing Agent/CatalystProductYieldReference
2-methylquinoline-3-carboxylic acidNickel peroxidequinoline-2,3-dicarboxylic acidHigh tandfonline.comtandfonline.com
8-methylquinolinesPd(II)/2,6-pyridinedicarboxylic acid8-quinoline carboxylic acidsMinor product rsc.org
Methyl-azaheteroarenesI2-DMSOQuinoline formaldehydesGood to excellent scholaris.ca
6-bromoisatinPyruvic acid/NaOH7-bromoquinoline-2,4-dicarboxylic acid55.3% google.com

Reduction of the Quinoline Ring to Tetrahydroquinoline Derivatives

The quinoline ring of this compound can be reduced to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The reduction of the quinoline nucleus is a common transformation, often achieved through catalytic hydrogenation. For example, the reduction of 6-fluoro-2-methylquinoline (B24327) to its tetrahydroquinoline analog can be accomplished using a Pt/C catalyst. nih.govacs.org Similarly, the reduction of bromo-substituted quinolines is a known process.

The synthesis of tetrahydroquinolines can also be achieved through "borrowing hydrogen" methodology, which involves the transfer hydrogenation from an alcohol, often catalyzed by transition metal complexes. acs.org A one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation has also been demonstrated using hexafluoroisopropanol (HFIP) as a mediator. rsc.org Furthermore, molecular iodine has been shown to catalyze the reduction of quinolines under mild conditions. rsc.org

While a direct synthesis of 2-bromo-7-methyl-1,2,3,4-tetrahydroquinoline is not explicitly detailed in the provided results, the general applicability of these reduction methods to substituted quinolines strongly suggests that this transformation is achievable. For instance, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline (B105171) has been described, highlighting the feasibility of reducing a bromine-containing heterocyclic ring. tandfonline.com

Starting MaterialReagent/CatalystProductReference
6-fluoro-2-methylquinolinePt/C, H₂6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline nih.govacs.org
QuinolinesManganese PN3 Pincer Catalyst/AlcoholTetrahydroquinolines acs.org
QuinolinesHantzsch ester/HFIPTetrahydroquinolines rsc.org
QuinolinesHydrosilanes/I₂Tetrahydroquinolines rsc.org

Dehydrogenation and Other Oxidative Processes in Related Systems

Another approach involves the use of N-bromosuccinimide (NBS) as both an electrophile and an oxidant for the one-pot bromination and dehydrogenation of tetrahydroquinolines. rsc.orgnih.gov This method allows for the synthesis of functionalized bromoquinolines under metal-free conditions. rsc.orgnih.gov The mechanism is proposed to involve electrophilic bromination followed by a radical dehydrogenation pathway. rsc.orgnih.gov The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine has also been observed to lead to oxidation and the formation of the quinoline structure. researchgate.net

These oxidative processes highlight the potential for further functionalization of the 2-bromo-7-methyl-1,2,3,4-tetrahydroquinoline system, either by re-aromatization to the quinoline or by other oxidative transformations.

Starting MaterialReagent/CatalystProductYieldReference
4-(p-fluorophenyl)-7-methyl-1,2,3,4-tetrahydroquinolineo-quinone/Co(salophen), Air4-(p-fluorophenyl)-7-methylquinolineNot specified acs.org
TetrahydroquinolinesNBSBromoquinolinesModerate to high rsc.orgnih.gov
2-phenyl-1,2,3,4-tetrahydroquinolineBromineBromo-2-phenylquinolineNot specified researchgate.net

Other Functionalization Pathways

Regioselective Magnesiation and Halogen-Magnesium Exchange Reactions

Regioselective magnesiation, particularly through halogen-magnesium exchange, is a powerful tool for the functionalization of haloquinolines like this compound. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl (a "turbo-Grignard" reagent), has been shown to facilitate efficient Br/Mg exchange on bromoquinolines. acs.orgharvard.eduresearchgate.net This approach is often more regioselective and tolerant of functional groups compared to traditional Grignard or organolithium reagents. acs.org

The direct magnesiation of quinolines using TMP-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for deprotonation at specific positions, further expanding the possibilities for functionalization. acs.orgnih.govworktribe.comresearchgate.net The choice of reagent and reaction conditions can direct the magnesiation to different positions on the quinoline ring. For example, in dihaloquinolines, the bromine atom at a more electron-deficient position or ortho to a chelating group can be selectively exchanged. harvard.edu

For this compound, a halogen-magnesium exchange would be expected to occur at the C2 position, replacing the bromine atom with a magnesium halide. This organomagnesium intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups. The presence of the methyl group at the 7-position is unlikely to interfere with this exchange and may subtly influence the reactivity of the resulting Grignard reagent. The use of TMPMgCl·LiCl could also potentially lead to deprotonation at other positions on the ring, depending on the reaction conditions.

ReagentApplicationReference
i-PrMgCl·LiClHalogen-magnesium exchange on bromoquinolines acs.orgharvard.eduresearchgate.net
TMPMgCl·LiClDirect regioselective magnesiation of quinolines acs.orgnih.govworktribe.comresearchgate.net
sBu₂Mg·2LiORRegioselective Br/Mg exchange on dibromo-heteroarenesNot directly cited for quinolines

Cycloaddition Reactions for the Formation of Fused Heterocycles (e.g., pyrazoloquinoline)

The synthesis of pyrazoloquinolines, a class of compounds with significant biological activities, can be effectively achieved through the cyclocondensation of haloquinolines with hydrazine (B178648) and its derivatives. nih.govrsc.orgresearchgate.net While direct studies on this compound are not extensively documented in this specific context, the reactivity of analogous 2-chloroquinolines provides a strong precedent for its synthetic utility. nih.govresearchgate.netrsc.org

The general strategy involves the reaction of a 2-haloquinoline with hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.netrsc.org The reaction typically proceeds via a nucleophilic aromatic substitution at the C2 position, where the hydrazine displaces the bromide ion, followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring. The presence of an activating group, such as a formyl group at the C3 position, can facilitate the cyclization process. For instance, 2-chloroquinoline-3-carbaldehydes are known to react with hydrazines to yield 1H-pyrazolo[3,4-b]quinolines. researchgate.netrsc.org

In a related synthesis, 6-bromo-2-methyl-4-chloroquinoline has been converted to the corresponding hydrazine derivative, (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, by treatment with hydrazine hydrate. derpharmachemica.com This intermediate is then reacted with various ketones to form hydrazones, demonstrating the feasibility of introducing a hydrazine moiety onto a bromo-methyl-quinoline core, a key step for subsequent pyrazole ring formation. derpharmachemica.com The synthesis of various pyrazolo[3,4-b]quinoline derivatives starting from 2-chloroquinoline-3-carbonitrile (B1354263) and hydrazines further underscores the versatility of this approach. nih.gov

The reaction conditions for these transformations can vary, with some proceeding under thermal conditions while others may be facilitated by microwave irradiation or the use of a base. researchgate.net The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents on the pyrazole ring of the final pyrazoloquinoline product.

Table 1: Examples of Pyrazoloquinoline Synthesis from Haloquinoline Precursors

Starting MaterialReagentProductReference
2-Chloroquinoline-3-carbonitrileHydrazine Hydrate3-Amino-1H-pyrazolo[3,4-b]quinoline nih.gov
2-Chloro-3-formylquinolineHydrazine Hydrate1H-Pyrazolo[3,4-b]quinoline researchgate.netrsc.org
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline rsc.org
6-Bromo-4-chloro-2-methylquinolineHydrazine Hydrate(6-Bromo-2-methyl-quinolin-4-yl)-hydrazine derpharmachemica.com

Reactions with Enamines for Complex Scaffold Construction (e.g., tetrahydrobenzofuroquinoline)

Enamines are versatile nucleophiles that can react with a variety of electrophiles, including haloalkanes and activated aromatic systems. makingmolecules.commasterorganicchemistry.com Their reaction with bromo-substituted quinolines and related structures offers a pathway to complex, polycyclic scaffolds. While the specific synthesis of tetrahydrobenzofuroquinoline from this compound and an enamine is not explicitly detailed in the literature, related reactions provide strong evidence for the feasibility of such transformations.

A notable example is the copper(II)-mediated reaction of bromoquinones with enamines, which leads to the formation of indolequinones. nih.gov In this process, the enamine acts as a nucleophile, attacking the quinone ring, which is followed by cyclization and oxidation to yield the final fused product. nih.gov This demonstrates that the bromo-substituent facilitates the reaction, and the enamine is a competent partner for constructing a new heterocyclic ring onto a quinone framework.

Furthermore, 1,3-dipolar cycloaddition reactions have been reported between 3-bromoquinoline (B21735) 1-oxide and enamines, leading to the formation of complex heterocyclic systems. clockss.org This highlights another mode of reactivity where the bromoquinoline derivative, activated as an N-oxide, undergoes cycloaddition with the enamine.

The fundamental reactivity of enamines involves the donation of the nitrogen lone pair, which increases the nucleophilicity of the α-carbon, enabling it to attack electrophilic centers. makingmolecules.commasterorganicchemistry.com In the case of this compound, the C2 position is electrophilic due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. Therefore, a reaction with an enamine, likely catalyzed by a transition metal such as copper or palladium, could be envisioned to proceed via nucleophilic attack of the enamine, followed by intramolecular cyclization to construct a new ring system. The specific structure of the resulting scaffold would depend on the structure of the enamine and the reaction conditions employed.

Table 2: Reactivity of Enamines with Bromo-Substituted Aromatic Systems

Bromo-Substituted SubstrateEnamineProduct TypeKey FindingsReference
BromoquinonesVarious enaminesIndolequinonesCopper(II)-mediated reaction, scalable, regiospecific. nih.gov
3-Bromoquinoline 1-oxideVarious enaminesComplex heterocycles1,3-Dipolar cycloaddition. clockss.org

Mechanistic Investigations and Reaction Dynamics of 2 Bromo 7 Methylquinoline Transformations

Elucidation of Reaction Pathways for Bromination and Positional Selectivity

The synthesis of 2-bromo-7-methylquinoline from 7-methylquinoline (B44030) is a critical transformation that dictates the subsequent chemical manipulations of the molecule. The positional selectivity of the bromination reaction is governed by the electronic properties of the quinoline (B57606) ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and directs substitution to the carbocyclic ring. However, under specific conditions, direct halogenation at the 2-position can be achieved.

While direct electrophilic bromination of 7-methylquinoline would likely occur on the electron-rich carbocyclic ring, the synthesis of the 2-bromo derivative often proceeds via alternative pathways, such as a Doebner-von Miller reaction followed by a Sandmeyer-type reaction or by activating the 2-position. For instance, the conversion of 7-methylquinolin-2(1H)-one to this compound using a brominating agent like phosphorus oxybromide (POBr₃) is a common strategy. In this pathway, the hydroxyl group of the quinolinone tautomer is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Detailed Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound serves as an excellent handle for introducing a wide variety of functional groups through metal-catalyzed cross-coupling reactions. The most extensively studied of these are palladium-catalyzed reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nrochemistry.comwikipedia.orgwikipedia.org

Proposed Catalytic Cycles and Identification of Key Organometallic Intermediates

The mechanisms of these palladium-catalyzed reactions share a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. chemrxiv.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling this compound with an organoboron reagent. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex (e.g., Pd(PPh₃)₄), forming a square planar palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the bromide ion. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. nrochemistry.com

Heck Reaction: This reaction involves the coupling of this compound with an alkene to form a substituted alkene. wikipedia.org

Oxidative Addition: Similar to the Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) complex. youtube.com

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) center, followed by the insertion of the alkene into the palladium-carbon bond. This step typically proceeds in a syn-addition fashion. wikipedia.orgyoutube.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final alkene product and a palladium-hydride species. This step generally favors the formation of the more stable trans-alkene. libretexts.org

Regeneration of Catalyst: The palladium-hydride complex eliminates HBr in the presence of a base, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond between this compound and an amine. wikipedia.org

Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst. wikipedia.org

Reaction Key Intermediates Key Steps
Suzuki-MiyauraPd(0)L₂, (7-methylquinolin-2-yl)Pd(II)(Br)L₂, (7-methylquinolin-2-yl)Pd(II)(R)L₂Oxidative Addition, Transmetalation, Reductive Elimination
HeckPd(0)L₂, (7-methylquinolin-2-yl)Pd(II)(Br)L₂, Alkene-coordinated Pd(II) complexOxidative Addition, Migratory Insertion, β-Hydride Elimination
Buchwald-HartwigPd(0)L₂, (7-methylquinolin-2-yl)Pd(II)(Br)L₂, Palladium-amido complexOxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination

Influence of Ligand Design on Catalytic Activity, Regioselectivity, and Stereospecificity

The choice of ligand is crucial for the success of these cross-coupling reactions, influencing catalytic activity, stability, and selectivity. researchgate.netmdpi.com

Catalytic Activity: Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly effective. libretexts.org These ligands promote the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the use of less reactive aryl chlorides. nih.gov Bidentate ligands like BINAP and DPPF can prevent the formation of inactive palladium dimers and accelerate the reaction. wikipedia.orgmdpi.com

Regioselectivity: In Heck reactions, the regioselectivity of the alkene insertion is influenced by both electronic and steric factors, which can be tuned by the ligand. For terminal alkenes, the aryl group typically adds to the less substituted carbon.

Stereospecificity: While the Heck reaction is stereospecific in its syn-addition and syn-elimination steps, the stereochemical outcome of Suzuki couplings involving sp³-hybridized boron reagents can be influenced by the ligand, although this is less relevant for the sp²-hybridized this compound.

The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for these transformations. The strong σ-donating ability of NHCs creates a robust Pd-C bond, often leading to enhanced catalytic performance. organic-chemistry.org

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction provides a pathway for the introduction of nucleophiles without the need for a metal catalyst.

The SNAr mechanism is a two-step addition-elimination process: youtube.compressbooks.pub

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge is delocalized over the quinoline ring, including the electronegative nitrogen atom, which helps to stabilize this intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize the anionic intermediate and accelerate the reaction. byjus.com In this compound, the quinoline nitrogen itself acts as a powerful activating group for substitution at the 2-position.

Investigations of C–H Activation and Direct Functionalization Mechanisms

Direct C–H activation and functionalization offer an atom-economical alternative to traditional cross-coupling reactions. Research on quinoline derivatives has shown that transition metals like rhodium and palladium can selectively activate C–H bonds. nih.govscilit.com

For 7-methylquinoline, studies have shown that the position of the methyl group directs the regioselectivity of C–H activation. A systematic study using a rhodium(I) complex revealed that 7-methylquinoline undergoes selective C–H activation at the C4 position. acs.orgnih.gov This selectivity is attributed to electronic and steric effects, where the C4 position is favored for metallation. The proposed mechanism involves the coordination of the quinoline nitrogen to the metal center, followed by intramolecular C–H bond cleavage. researchgate.net

Furthermore, the methyl group itself can be a site for functionalization. The benzylic C(sp³)–H bonds of the methyl group can be activated, for example, in catalyst-free reactions with electrophiles under certain conditions. tandfonline.com Transition metal-catalyzed C(sp³)–H functionalization of 8-methylquinoline (B175542) is well-established due to the formation of a stable five-membered cyclometallated intermediate; similar principles can be applied to understand the potential reactivity of the 7-methyl group, although it is generally less reactive in this context. nih.gov

Substrate Catalyst System Position of C-H Activation Reference
7-MethylquinolineRhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C4 acs.orgnih.gov
2-Methylquinoline (B7769805)RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C4 acs.org
8-MethylquinolineVarious Transition MetalsC(sp³)–H of methyl group nih.gov

Exploration of Radical Pathways in this compound Reactions

While ionic pathways dominate many transformations of this compound, radical mechanisms offer alternative routes for functionalization. These reactions can be initiated by light (photocatalysis) or radical initiators.

Recent advancements in photocatalysis have enabled the use of visible light to generate radicals from aryl halides. nih.gov In a typical photocatalytic cycle involving an aryl bromide, an excited-state photocatalyst can engage in an electron transfer process with the aryl bromide. This can lead to the formation of an aryl radical, which can then participate in various coupling reactions. For instance, nickel-catalyzed cross-coupling reactions can be initiated by photocatalytic energy transfer, promoting the homolytic cleavage of the Ni-Br bond to generate a bromine radical and an active nickel species. nih.gov While specific studies on this compound might be limited, the general principles of photoredox and nickel dual catalysis are applicable. These methods allow for C-H functionalization and other bond formations under mild conditions, often proceeding through radical-radical cross-coupling pathways. researchgate.net

Theoretical and Computational Studies of 2 Bromo 7 Methylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-7-methylquinoline. These methods, particularly those based on Density Functional Theory (DFT), are employed to analyze the molecule's electronic structure, which is key to predicting its chemical behavior. nih.govrsc.org The presence of a bromine atom at the C2 position and a methyl group at the C7 position significantly influences the electron distribution across the quinoline (B57606) ring system.

Global reactivity descriptors, derived from the energies of these orbitals, provide quantitative measures of reactivity. nih.govscielo.org.mx These descriptors help in understanding the molecule's behavior in chemical reactions.

ParameterDefinitionSignificance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; influences reactions with electrophiles.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; influences reactions with nucleophiles.
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system. rsc.org
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Electrophilicity Index (ω)μ2 / 2ηQuantifies the global electrophilic nature of the molecule. rsc.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atom, indicating its susceptibility to electrophilic attack or protonation. Positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, highlighting sites prone to nucleophilic attack.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the intricate details of chemical reaction mechanisms. mdpi.comq-chem.com By calculating the potential energy surface, DFT allows researchers to map out the entire course of a reaction, from reactants to products, including the identification of high-energy transition states and reaction intermediates. nih.govresearchgate.net This provides invaluable insights into the feasibility of a reaction, its kinetics, and the factors controlling its outcome.

For reactions involving this compound, such as nucleophilic substitution at the C2 position or electrophilic substitution on the aromatic rings, DFT can be used to:

Determine Reaction Pathways: Competing reaction mechanisms can be evaluated by comparing the activation energies of their respective rate-determining steps. For instance, in a substitution reaction, DFT can distinguish between a concerted pathway and a stepwise pathway involving a stable intermediate.

Characterize Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. researchgate.net DFT calculations can optimize the geometry of the TS and a subsequent frequency calculation confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS is crucial for calculating the reaction's activation energy.

Calculate Reaction Energetics: DFT provides the Gibbs free energies of reactants, intermediates, transition states, and products, allowing for the construction of a complete reaction energy profile. researchgate.net This profile reveals whether a reaction is thermodynamically favorable (exergonic) and kinetically accessible (low activation barrier).

For example, in a Suzuki coupling reaction where the bromine at the C2 position is substituted, DFT could model the oxidative addition of the C-Br bond to a palladium(0) catalyst, the subsequent transmetalation, and the final reductive elimination step, calculating the energy barriers for each elementary step.

Conformational Analysis and Tautomeric Equilibria in Related Brominated Quinoline Systems

While the quinoline ring system is largely planar and rigid, the possibility of different conformations and tautomeric forms can arise, particularly in substituted derivatives or under specific chemical conditions. acs.org Computational methods are essential for exploring these possibilities.

Conformational Analysis: For this compound itself, significant conformational flexibility is limited due to the aromatic nature of the core structure. However, if the molecule were to be functionalized with flexible side chains, conformational analysis would become critical. This involves systematically rotating single bonds and calculating the energy of each resulting conformer to identify the most stable, low-energy structures.

Tautomeric Equilibria: Tautomerism is a key consideration in heterocyclic chemistry. beilstein-journals.orgnih.govnih.gov While this compound is not expected to exhibit significant tautomerism, related brominated quinoline systems, such as those containing hydroxyl or amino groups, can exist in equilibrium between different tautomeric forms (e.g., keto-enol or imine-enamine). For example, studies on 3-bromo-2-methyl-quinolin-4(1H)-ones have investigated the 4-hydroxy/4-oxo tautomerism using both spectroscopic and quantum-chemical methods. nuph.edu.ua

DFT calculations can accurately predict the relative stabilities of different tautomers by computing their Gibbs free energies in the gas phase or in solution (using solvation models like the Polarizable Continuum Model, PCM). nuph.edu.ua The energy difference between the tautomers allows for the calculation of the equilibrium constant (KT). These studies have shown that the relative stability can be highly sensitive to the nature and position of substituents as well as the solvent environment. nuph.edu.ua

Example of DFT-Calculated Relative Energies for Hypothetical Tautomers of a Hydroxy-Substituted Bromoquinoline
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in DMSO, kcal/mol)Predicted Equilibrium Population (in DMSO)
Hydroxy Form (Enol)0.000.00>99%
Oxo Form (Keto)+5.8+3.2<1%

Molecular Dynamics Simulations to Model Reaction Environments and Catalyst Interactions

While quantum chemical calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent or near a catalyst surface). youtube.com

For this compound, MD simulations can be applied to:

Model Solvation Effects: MD can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. This provides a more realistic picture of how the solvent influences the molecule's conformation and reactivity compared to implicit solvent models used in DFT.

Study Catalyst-Substrate Interactions: In heterogeneous catalysis, MD simulations can model the adsorption and diffusion of this compound on a catalyst surface. mdpi.com This can reveal preferred binding orientations and non-covalent interactions (e.g., van der Waals, π-stacking) that position the molecule for a chemical reaction. nih.govnih.gov

Investigate Enzyme Inhibition: If this compound is being studied as a potential enzyme inhibitor, MD simulations can model its binding to the active site of the target protein. researchgate.netmdpi.com These simulations can assess the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, which are crucial for drug design. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. nih.gov

Prediction of Regioselectivity in Functionalization Reactions through Computational Modeling

A key challenge in synthetic chemistry is controlling the regioselectivity of reactions—that is, directing a chemical transformation to a specific position on a molecule. mdpi.com Computational modeling, particularly using DFT, offers powerful tools to predict the most reactive sites in this compound for various functionalization reactions.

The regioselectivity of electrophilic aromatic substitution, for example, is governed by the electron density of the different carbon atoms in the aromatic rings. Computational methods can predict this selectivity by calculating local reactivity descriptors: nih.govresearchgate.net

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. dergi-fytronix.com For an electrophilic attack, the most negatively charged carbon atoms are generally the most reactive.

Fukui Functions: Conceptual DFT provides a more sophisticated tool called the Fukui function, f(r), which measures the change in electron density at a particular point when an electron is added to or removed from the molecule. nih.gov The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f-) is most susceptible to electrophiles.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP surface visually identifies the electron-rich (negative potential) regions that are attractive to electrophiles. nih.gov

Advanced Applications of 2 Bromo 7 Methylquinoline As a Building Block in Complex Chemical Syntheses

Synthesis of Poly-Substituted and Multifunctional Quinoline (B57606) Derivatives

The synthesis of poly-substituted quinoline derivatives is crucial for tuning the physicochemical and biological properties of the core scaffold. 2-Bromo-7-methylquinoline is an ideal precursor for this purpose, primarily due to the reactivity of the C2-bromine atom, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. chemimpex.comresearchgate.net These reactions are fundamental for introducing new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted products.

One of the most powerful methods for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position by coupling the bromoquinoline with various organoboranes. researchgate.net The versatility of this method enables the synthesis of 2-aryl-7-methylquinolines, which are precursors to compounds with significant biological activity and unique photophysical properties.

In addition to the C2 position, other sites on the this compound scaffold can be functionalized. The methyl group at the C7 position can undergo oxidation to form a carboxylic acid or a carbaldehyde, providing a handle for further modifications such as amidation or condensation reactions. Furthermore, advanced techniques involving C-H activation can be employed to introduce substituents at other positions on the quinoline ring, although this often requires specific directing groups and catalysts. mdpi.com The combination of these strategies allows for a stepwise and controlled synthesis of multifunctional quinolines with precisely tailored substitution patterns.

Table 1: Representative Cross-Coupling Reactions for Functionalizing Bromoquinolines

Reaction Type Catalyst/Reagents Bond Formed Functional Group Introduced
Suzuki-Miyaura Pd(PPh₃)₄, Base C-C Aryl, Heteroaryl, Vinyl
Sonogashira Pd catalyst, Cu(I) cocatalyst C-C Alkyne
Heck Pd catalyst, Base C-C Alkene

Strategies for Scaffold Diversification and Library Synthesis

Scaffold diversification is a key strategy in drug discovery and materials science, aiming to generate a wide range of structurally related compounds from a common core. nih.gov this compound is an excellent starting point for creating chemical libraries due to its multiple points of modification. Combinatorial chemistry, which involves the systematic and repetitive connection of different "building blocks," can be effectively applied to this scaffold. nih.govijpsonline.com

The primary strategy for diversification involves leveraging the reactivity of the C2-bromo substituent. By employing a range of boronic acids in Suzuki-Miyaura couplings, a library of 2-aryl-7-methylquinolines can be rapidly synthesized. nih.gov Similarly, using different terminal alkynes in Sonogashira couplings or various amines in Buchwald-Hartwig aminations can generate extensive libraries of compounds with diverse functionalities at the C2 position.

Further diversification can be achieved by modifying the methyl group. For instance, the methyl group can be halogenated to create a reactive benzyl (B1604629) bromide intermediate, which can then be reacted with a variety of nucleophiles. Alternatively, condensation of an oxidized aldehyde derivative with different active methylene (B1212753) compounds can yield a range of α,β-unsaturated systems. This multi-directional approach allows for the exponential expansion of a chemical library from a single, readily available starting material. The creation of such libraries is often guided by computational, or virtual, screening to prioritize compounds with the highest likelihood of desired activity before synthesis begins. mdpi.com

Preparation of Optoelectronic Materials and Conductive Polymers from Quinoline Precursors

Quinoline and its derivatives are highly sought-after components in the development of organic materials for optoelectronics, including organic light-emitting diodes (OLEDs). nih.gov The quinoline moiety is known for its high thermal stability, excellent electron-transporting properties, and strong fluorescence. nih.govscielo.br These characteristics make quinoline-based polymers and oligomers promising candidates for use in electronic devices. lnu.edu.cnacs.org

The synthesis of these materials often involves the polymerization of functionalized quinoline precursors. Bromoquinolines, such as this compound, can be converted into monomers for polymerization through reactions like the Suzuki or Stille coupling. These monomers can then be used to create conjugated polymers, where the quinoline unit acts as an electron-acceptor block. nih.gov The electronic properties of these polymers, such as the HOMO/LUMO energy levels and the optical band gap, can be finely tuned by combining the quinoline acceptor with various electron-donating monomers. nih.gov

For example, conjugated oligomers incorporating both quinoline and carbazole (B46965) units have been synthesized and shown to have potential applications in OLEDs. jst.go.jp The photophysical properties of these materials are critical for their performance. Key parameters such as absorption maxima, fluorescence emission, and quantum yield determine their suitability for specific applications.

Table 2: Optoelectronic Properties of Representative Quinoline-Based Conjugated Molecules

Molecule Type HOMO (eV) LUMO (eV) Optical Band Gap (eV) Max. Fluorescence Emission (nm) Reference
Carbazole-Quinoline Oligomer -5.74 -3.17 2.58 420-451 jst.go.jp
Quinoline-Fluorene Oligomer - - 3.10 419 scielo.br

Utilization in the Development of Novel Catalytic Systems

The quinoline framework can be incorporated into ligands for transition metal catalysis. The nitrogen atom of the quinoline ring can act as a coordinating atom, and by introducing another donor group, such as a phosphine (B1218219), a bidentate ligand can be formed. researchgate.net These N,P-type ligands are valuable in homogeneous catalysis, as they can stabilize metal centers and influence the selectivity and activity of catalytic reactions. gessnergroup.com

This compound is a suitable precursor for synthesizing such ligands. The bromine at the 2-position can be substituted with a phosphine group, such as diphenylphosphine, through a coupling reaction or by reaction with a phosphide (B1233454) anion. This would yield a 2-(diphenylphosphino)-7-methylquinoline, an N,P-bidentate ligand.

Complexes formed from such ligands and transition metals like palladium or nickel have shown significant catalytic activity in various transformations. For instance, nickel(II) complexes bearing 2-methyl-8-(diphenylphosphino)quinoline ligands have been successfully used as catalysts for ethylene (B1197577) oligomerization. researchgate.net The structure of the ligand plays a critical role in determining the efficiency and selectivity of the catalyst. The electronic and steric properties imparted by the quinoline scaffold, including the methyl group, can be fine-tuned to optimize catalytic performance. researchgate.net

Table 3: Example of a Quinoline-Phosphine Nickel Catalyst System

Catalyst Component Description Role
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride Pre-catalyst Source of active Nickel species
Methylaluminoxane (MAO) Co-catalyst / Activator Generates the active cationic catalyst
Ethylene Substrate Monomer for oligomerization

Precursor in the Synthesis of Ferrocenyl-Substituted Quinolines

The incorporation of a ferrocene (B1249389) moiety into a quinoline structure can produce derivatives with unique electrochemical properties and potential biological activities. researchgate.net this compound can serve as a key intermediate in multi-step syntheses of such compounds, but more direct methods have also been developed that lead to the ferrocenyl-quinoline core structure.

A convenient one-pot synthesis for ferrocenyl-substituted quinolines has been reported, which utilizes a molecular iodine-catalyzed reaction. researchgate.net While this specific method builds the quinoline ring with the ferrocene already attached, it has been successfully used to synthesize 2-ferrocenyl-7-methylquinoline. The general mechanism involves the reaction of ferrocenylimines with enolizable aldehydes. researchgate.net The process begins with the nucleophilic addition of an enol to the ferrocenylimine, followed by an intramolecular Friedel-Crafts reaction to form a dihydroquinoline intermediate. Subsequent dehydration and aerobic oxidation yield the final aromatic ferrocenyl quinoline product. researchgate.net This methodology provides a practical and versatile route to this important class of organometallic compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-7-methylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via electrophilic bromination of 7-methylquinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride. Optimization involves controlling temperature (room temperature to 50°C) and stoichiometry (1:1 molar ratio of substrate to brominating agent). Side products like di-brominated isomers can be minimized by using excess substrate or shorter reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.8 ppm).
  • HRMS : Confirm molecular weight (222.08 g/mol) with <2 ppm error.
  • X-ray Crystallography : Use SHELX programs for structure refinement. ORTEP-III can visualize the molecular geometry, confirming bromine and methyl substituent positions. Crystallographic data (e.g., CCDC entries) should match calculated bond lengths and angles .

Q. What are the standard protocols for characterizing purity and stability of this compound in storage?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • TGA/DSC : Monitor thermal stability; decomposition temperatures >150°C indicate suitability for long-term storage.
  • Storage : Seal under inert gas (argon) at −20°C to prevent bromine loss or oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 7-methylquinoline be addressed to favor the 2-bromo isomer?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT, Gaussian) predicts bromine addition at the most electron-rich position (C2 in quinoline). Experimental validation involves using directing groups (e.g., methoxy at C6) or Lewis acids (e.g., FeCl₃) to steer bromination. Competitive experiments with isotopic labeling (e.g., 13C^{13}C-methyl) can track reaction pathways .

Q. What strategies are effective for functionalizing this compound into bioactive derivatives, and how are competing substitution pathways managed?

  • Methodological Answer :

  • Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄ catalyst, DMF/H₂O) to introduce aromatic groups at C2.
  • Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine) in DMSO at 80°C. Competing C7-methyl activation is mitigated by steric hindrance.
  • Parallel Reaction Monitoring : Use LC-MS to identify intermediates and adjust reaction kinetics (e.g., temperature, solvent polarity) to favor desired products .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Validate computational models by:

  • Solvent Correction : Include implicit solvent models (e.g., PCM in Gaussian) for NMR chemical shift calculations.
  • Docking Studies : Compare experimental enzyme inhibition data (IC₅₀) with docking scores (AutoDock Vina) to refine molecular mechanics parameters.
  • Multi-Technique Validation : Cross-reference X-ray, NMR, and HRMS data to confirm structural assignments .

Q. What experimental designs are optimal for studying the biological activity of this compound in cytochrome P450 inhibition assays?

  • Methodological Answer :

  • In Vitro Assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS/MS.
  • Kinetic Analysis : Determine KiK_i values using Dixon plots (varying inhibitor/substrate concentrations).
  • Control Experiments : Include positive controls (ketoconazole for CYP3A4) and validate specificity via CRISPR-edited CYP isoforms .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Detailed Protocols : Report exact solvent grades (e.g., anhydrous acetic acid), catalyst batches, and purification Rf values.
  • Open Data : Deposit spectral data (NMR, HRMS) in public repositories (e.g., PubChem, Zenodo).
  • Collaborative Trials : Conduct round-robin tests with independent labs to validate yields and purity thresholds .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of this compound derivatives?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀).
  • Cluster Analysis : Group derivatives by similarity in PCA plots (using descriptors like logP, polar surface area).
  • Bayesian Modeling : Predict toxicity endpoints (e.g., hepatotoxicity) with ADMET predictors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.